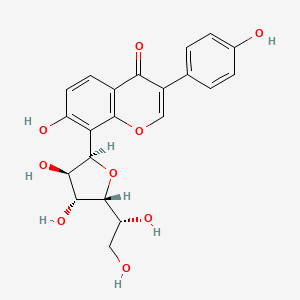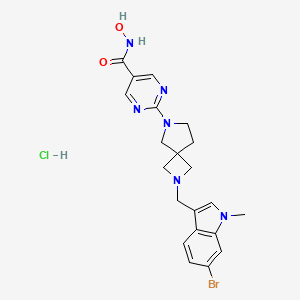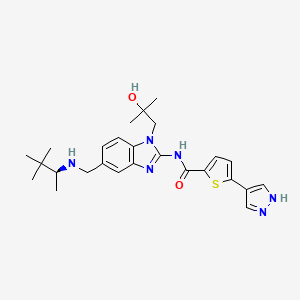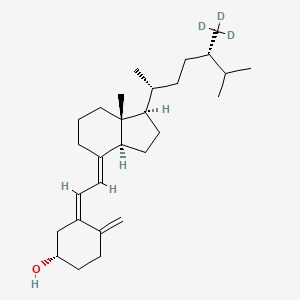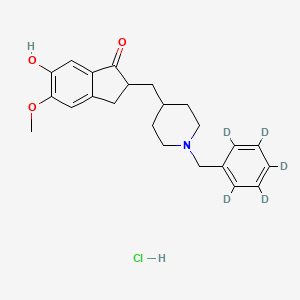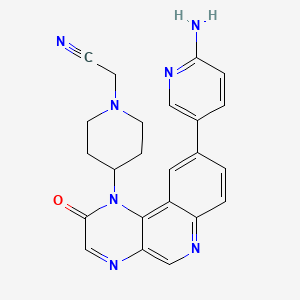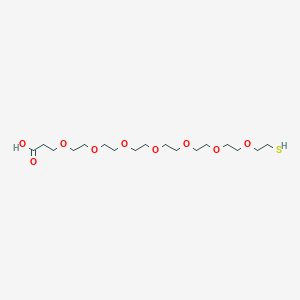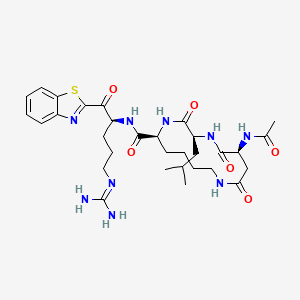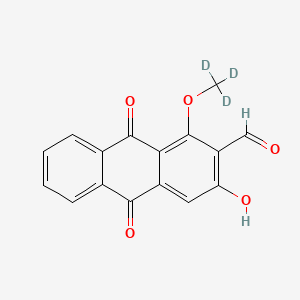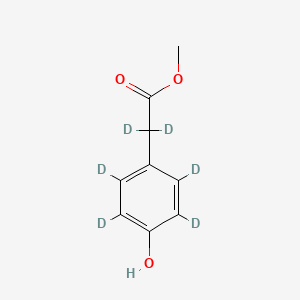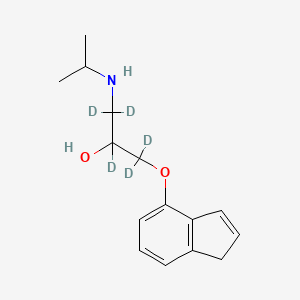
Indenolol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indenolol-d5 is a deuterium-labeled derivative of Indenolol, a beta-adrenergic blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Indenolol results in this compound. This modification is primarily used to study the pharmacokinetic and metabolic profiles of the parent compound, Indenolol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indenolol-d5 involves the deuteration of Indenolol. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents. The specific synthetic route and reaction conditions can vary, but common methods include catalytic hydrogenation using deuterium gas and deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the molecular structure. The production process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Indenolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Indenolol-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Indenolol.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Indenolol.
Drug Development: Assists in the development of new beta-adrenergic blockers by providing insights into the pharmacokinetics and metabolism of Indenolol.
Biological Research: Used in studies to investigate the effects of beta-adrenergic blockers on various biological systems.
作用机制
Indenolol-d5, like its parent compound Indenolol, acts as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
相似化合物的比较
Similar Compounds
Propranolol: Another beta-adrenergic blocker with similar pharmacological effects.
Atenolol: A cardioselective beta-adrenergic blocker.
Metoprolol: A beta-adrenergic blocker used to treat hypertension and angina.
Uniqueness of Indenolol-d5
This compound is unique due to the incorporation of deuterium, which can alter the pharmacokinetic and metabolic profiles of the compound. This makes it a valuable tool for studying the behavior of Indenolol in biological systems and for drug development purposes .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
252.36 g/mol |
IUPAC 名称 |
1,1,2,3,3-pentadeuterio-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3/i9D2,10D2,13D |
InChI 键 |
MPGBPFMOOXKQRX-UXCJJYBCSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC2)O)NC(C)C |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
